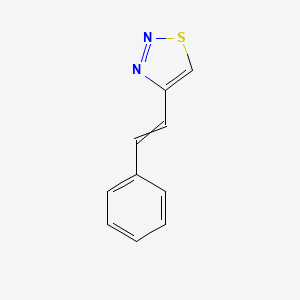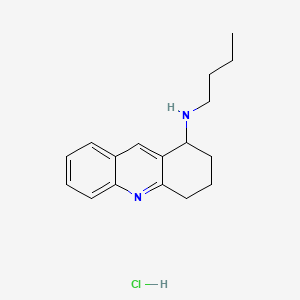![molecular formula C11H16O2 B14433608 4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one CAS No. 75022-93-4](/img/structure/B14433608.png)
4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-8,8-dimethylbicyclo[321]oct-3-en-2-one is a bicyclic organic compound with a unique structure that includes a methoxy group and two methyl groups
Méthodes De Préparation
The synthesis of 4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one can be achieved through several routes. One common method involves the double Michael addition of carbon nucleophiles to cyclic dienones. This reaction proceeds with good yields and allows for control over the stereochemistry of the bridged centers . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and efficiency.
Analyse Des Réactions Chimiques
4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one involves its interaction with specific molecular targets. The methoxy and methyl groups play a role in its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one include other bicyclic compounds like 4,7-Dimethylbicyclo[3.2.1]oct-3-en-6-one These compounds share structural similarities but differ in functional groups, which can lead to different chemical properties and applications The uniqueness of 4-Methoxy-8,8-dimethylbicyclo[32
Propriétés
Numéro CAS |
75022-93-4 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
4-methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C11H16O2/c1-11(2)7-4-5-8(11)10(13-3)6-9(7)12/h6-8H,4-5H2,1-3H3 |
Clé InChI |
XRVLMZCYOHJWKF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1C(=O)C=C2OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


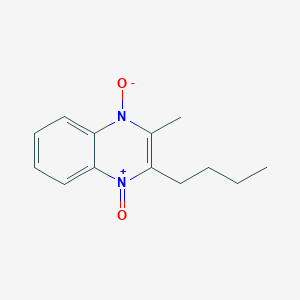

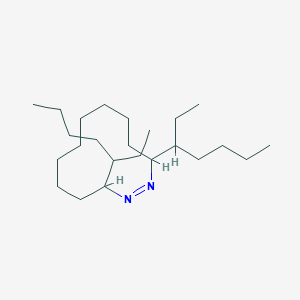
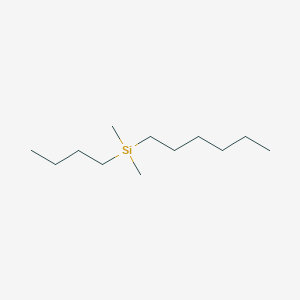
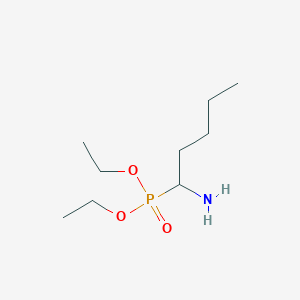
![3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14433556.png)

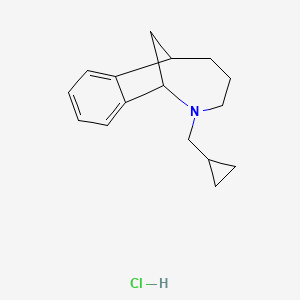
![9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)-](/img/structure/B14433571.png)

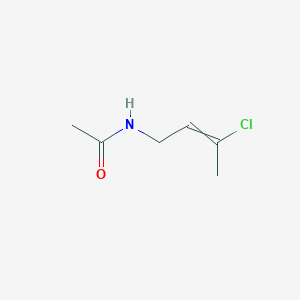
![1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14433591.png)
